1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of tetrahydronaphthalene, featuring an ethyl group and a carboxylic acid functional group
Mechanism of Action
Target of Action
It is used as a reagent to produce protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can prevent or reduce their activity. This suggests that the compound may interact with proteases or related proteins.
Mode of Action
As a reagent in the production of protease inhibitors , it may contribute to the structure of these inhibitors, enhancing their ability to bind to proteases and inhibit their function.
Biochemical Pathways
Given its role in the production of protease inhibitors , it may indirectly influence pathways involving proteases. Proteases play a role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Pharmacokinetics
It is known to be soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
As a reagent in the production of protease inhibitors , its action could potentially result in the inhibition of protease activity, impacting processes such as protein degradation and signal transduction.
Action Environment
It should be stored in a cool and dark place at ambient temperatures , suggesting that light, heat, and humidity may affect its stability.
Biochemical Analysis
Biochemical Properties
It is known to be soluble in methanol , which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context
Cellular Effects
It is known to cause skin irritation and serious eye irritation , suggesting that it may have some impact on cell function
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound with similar structural features but lacking the ethyl and carboxylic acid groups.
1,2,3,4-Tetrahydro-1-naphthoic acid: A closely related compound with a carboxylic acid group but without the ethyl substitution.
Uniqueness: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-13(12(14)15)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUSWUZCVUOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875224-04-7 |
Source
|
Record name | 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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